molecular formula C9H12NO6P B12719199 Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester CAS No. 26210-16-2

Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester

Cat. No.: B12719199
CAS No.: 26210-16-2
M. Wt: 261.17 g/mol
InChI Key: KFZLIGBUBKVOQC-UHFFFAOYSA-N
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Description

Pyridoxal-5’-phosphate monomethyl ester is a derivative of pyridoxal-5’-phosphate, which is an active form of vitamin B6. This compound plays a crucial role in various biochemical processes, particularly in amino acid metabolism. It is known for its involvement in enzymatic reactions as a coenzyme, facilitating the transformation of substrates into products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal-5’-phosphate monomethyl ester typically involves the esterification of pyridoxal-5’-phosphate. One common method includes reacting pyridoxal-5’-phosphate with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the ester without significant side reactions.

Industrial Production Methods: Industrial production of pyridoxal-5’-phosphate monomethyl ester may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions: Pyridoxal-5’-phosphate monomethyl ester can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Pyridoxal-5’-phosphate monomethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Serves as a coenzyme in enzymatic studies, particularly in amino acid metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating vitamin B6 deficiency and related disorders.

    Industry: Utilized in the production of pharmaceuticals and nutritional supplements.

Mechanism of Action

The mechanism of action of pyridoxal-5’-phosphate monomethyl ester involves its role as a coenzyme. It forms a Schiff base with the amino group of substrates, facilitating various enzymatic reactions such as transamination, decarboxylation, and racemization. The molecular targets include enzymes like aminotransferases and decarboxylases, which are crucial for amino acid metabolism.

Comparison with Similar Compounds

  • Pyridoxal-5’-phosphate
  • Pyridoxamine-5’-phosphate
  • Pyridoxine-5’-phosphate

Comparison: Pyridoxal-5’-phosphate monomethyl ester is unique due to its esterified form, which can influence its solubility and reactivity compared to its non-esterified counterparts. This modification can enhance its stability and facilitate its use in various applications where the free form of pyridoxal-5’-phosphate might be less effective.

Properties

CAS No.

26210-16-2

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl methyl hydrogen phosphate

InChI

InChI=1S/C9H12NO6P/c1-6-9(12)8(4-11)7(3-10-6)5-16-17(13,14)15-2/h3-4,12H,5H2,1-2H3,(H,13,14)

InChI Key

KFZLIGBUBKVOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC

Origin of Product

United States

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